
Adenosine, N-methyl-, 1-oxide
Descripción general
Descripción
Adenosine, N-methyl-, 1-oxide is a derivative of adenosine, a naturally occurring nucleoside that plays a crucial role in various biological processes. This compound is known for its potent anti-inflammatory and immunoregulatory properties, making it a subject of interest in scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of adenosine, N-methyl-, 1-oxide typically involves the oxidation of adenosine. One common method is the photochemical preparation, where adenosine is exposed to ultraviolet light, leading to the formation of the N-oxide derivative . Another method involves the use of hydrogen peroxide or peroxycarboxylic acids as oxidizing agents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale oxidation reactions using safe and efficient oxidizing agents under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Adenosine, N-methyl-, 1-oxide primarily undergoes oxidation reactions. The oxidation of tertiary amines, such as this compound, can be achieved using reagents like hydrogen peroxide or peroxycarboxylic acids .
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peroxycarboxylic acids
Reaction Conditions: Typically carried out under mild conditions to prevent degradation of the compound
Major Products Formed
The major product formed from the oxidation of adenosine is this compound itself. Further oxidation can lead to the formation of other derivatives, depending on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Adenosine, N-methyl-, 1-oxide has a wide range of applications in scientific research:
Mecanismo De Acción
Adenosine, N-methyl-, 1-oxide exerts its effects by interacting with specific cell membrane receptors, such as A1 and A2 adenosine receptors. These interactions lead to the modulation of various signaling pathways, including the up-regulation of the anti-inflammatory transcription factor c-Fos . This results in the suppression of pro-inflammatory cytokine secretion and other immune responses .
Comparación Con Compuestos Similares
Similar Compounds
Adenosine: The parent compound, known for its role in cellular energy transfer and signaling.
Isoguanosine: An isomer of guanosine with similar structural properties.
Adenosine Deaminase Inhibitors: Compounds that inhibit the enzyme responsible for the deamination of adenosine.
Uniqueness
Adenosine, N-methyl-, 1-oxide is unique due to its enhanced stability and resistance to enzymatic degradation compared to adenosine . This makes it a more potent and longer-lasting modulator of inflammatory and immune responses.
Propiedades
IUPAC Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(1-hydroxy-6-methyliminopurin-9-yl)oxolane-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O5/c1-12-9-6-10(14-4-16(9)20)15(3-13-6)11-8(19)7(18)5(2-17)21-11/h3-5,7-8,11,17-20H,2H2,1H3/t5-,7-,8-,11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNFPBJZRWYJBW-IOSLPCCCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C1C2=C(N=CN1O)N(C=N2)C3C(C(C(O3)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN=C1C2=C(N=CN1O)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


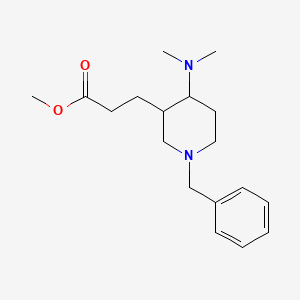



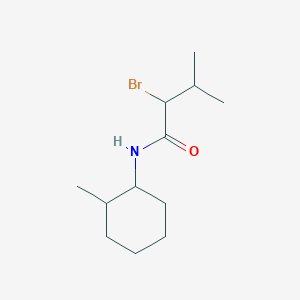

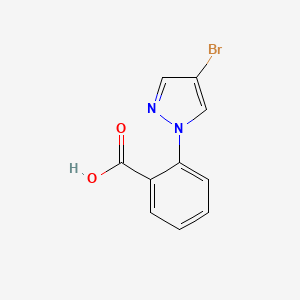
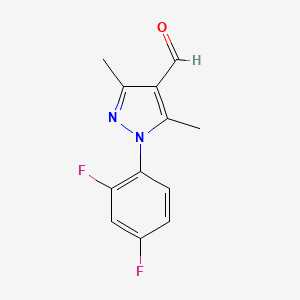
![([ring-D5]Phe3)-Octreotide Acetate](/img/structure/B3214121.png)
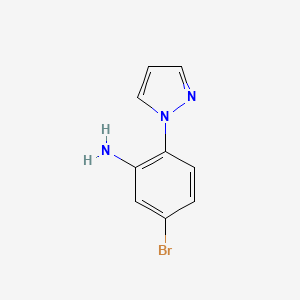
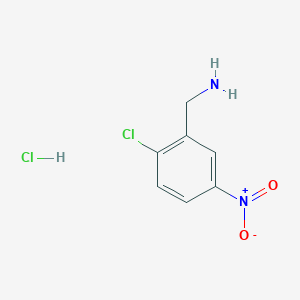
![3-{[(3,4-Dichlorophenyl)methyl]amino}propan-1-ol hydrochloride](/img/structure/B3214146.png)
![Ethyl 4,5,6,7-tetrahydrothiazolo[5,4-C]pyridine-2-carboxylate](/img/structure/B3214160.png)
![2-(4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamido)-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B3214168.png)
